2-(1,3-Benzodioxol-5-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

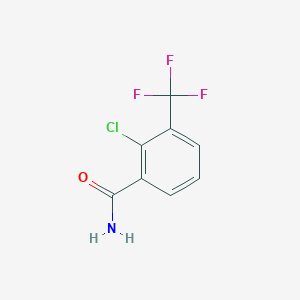

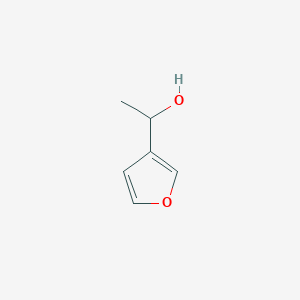

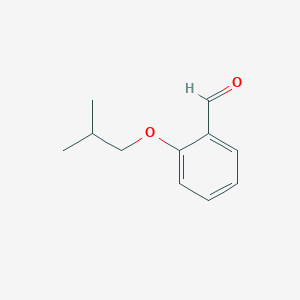

2-(1,3-Benzodioxol-5-yl)piperidine is a compound with the linear formula C12H15NO2 . It has a molecular weight of 205.26 . It is a compound of interest in the field of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzodioxol-5-yl)piperidine consists of a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1,3-Benzodioxol-5-yl)piperidine include a molecular weight of 205.26 . The compound is of substantial interest in the synthesis of pharmaceuticals .Scientific Research Applications

Antifungal Applications

The compound has been synthesized and characterized for potential use as an antifungal agent . It has been evaluated against various fungal strains, showing promise in the treatment of life-threatening fungal infections, particularly in immunocompromised individuals such as those with cancer, AIDS, or autoimmune diseases .

Anticancer Activity

Researchers have designed and synthesized derivatives of 1-benzo[1,3]dioxol-5-yl-piperidine with anticancer activity . These compounds have been tested against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. Some derivatives have shown potent activity, with IC50 values in the nanomolar range, indicating their potential as lead compounds for anticancer drug development .

Antioxidant Effects

Piperidine derivatives exhibit antioxidant effects , as evidenced by a study where piperine, a related compound, reduced lipid peroxidation and stimulated glutathione levels in the striatum of rats. This suggests that 2-(1,3-Benzodioxol-5-yl)piperidine could be explored for its antioxidant properties .

Broad Pharmaceutical Applications

The piperidine nucleus is a versatile scaffold in drug discovery. It has been utilized in the development of drugs with a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties .

Molecular Docking and Drug Design

The compound’s structure has been analyzed using molecular docking techniques to predict its interaction with biological targets. This is a crucial step in drug design, allowing researchers to understand how the compound might bind to enzymes or receptors involved in disease processes .

Structure-Activity Relationship (SAR) Studies

SAR studies: SAR studies are fundamental in medicinal chemistry to optimize the biological activity of a compound. 2-(1,3-Benzodioxol-5-yl)piperidine serves as a template for , helping to identify functional groups that contribute to its biological activity and guiding the design of more potent analogs .

Computational Chemistry and DFT Calculations

Density functional theory (DFT): calculations have been performed to explore the electronic characteristics of the compound. This computational approach helps in understanding the molecular properties that influence its reactivity and interactions with biological targets .

Hirshfeld Surface Analysis

The compound’s crystal structure has been examined using Hirshfeld surface analysis . This technique provides insight into the intermolecular interactions within the crystal lattice, which can influence the compound’s stability, solubility, and bioavailability .

Future Directions

The future directions of research involving 2-(1,3-Benzodioxol-5-yl)piperidine could involve further exploration of its therapeutic properties, particularly its potential anticancer effects . Further studies could also investigate its mechanism of action and potential applications in pharmaceuticals .

Mechanism of Action

Target of Action

2-(1,3-Benzodioxol-5-yl)piperidine, also known as piperine, is a piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum) . It primarily targets multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and breast cancer resistance protein . These targets play crucial roles in various physiological activities like anti-asthmatic, anti-tumor immunomodulatory, cytoprotective, and hepatoprotective .

Mode of Action

Piperine interacts with its targets and induces changes in their function. For instance, it inhibits poly (ADP-ribose) polymerase activation, reduces pro-apoptotic Bax levels, and elevates Bcl-2 levels, showing its anti-apoptotic mechanism . It also acts as a phosphatidylinositor-3-kinase/Akt and induces apoptosis of breast cancer cells .

Biochemical Pathways

Piperine affects multiple biochemical pathways. It regulates signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in various physiological activities and disease conditions.

Pharmacokinetics

Piperine exhibits remarkable bioavailability enhancing abilities . It has a high degree of brain exposure with a Kp, brain of 0.95 and Kp, uu, brain of 1.10. It also shows high-BBB penetration potential with no interaction with efflux transporter .

Result of Action

The molecular and cellular effects of piperine’s action are significant. It shows remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties fit its appropriate use in pathological conditions of CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities .

Action Environment

The action, efficacy, and stability of piperine can be influenced by environmental factors. For instance, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place to avoid degradation . Furthermore, the activity among the piperidine amides increases with increasing substitution on the piperidine ring carbons, with ethyl substituted being more active than the methyl analogues .

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,1-3,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGVRNQRAJIACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)